5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No.:
Cat. No.: VC16688214
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10F2O |
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Molecular Weight | 184.18 g/mol |
IUPAC Name | 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Standard InChI | InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
Standard InChI Key | CKGYXCMBPBDKJQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a tetrahydronaphthalene scaffold (a bicyclic system with one fully saturated ring) substituted with a hydroxyl group at position 1 and fluorine atoms at positions 5 and 7 (Figure 1). The saturation of the first ring reduces aromaticity, altering electronic distribution compared to fully aromatic naphthalene derivatives. The fluorine atoms, known for their electronegativity and small atomic radius, enhance metabolic stability and modulate lipophilicity .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 173996-16-2 |
Molecular Formula | |
Molecular Weight | 184.183 g/mol |
Exact Mass | 184.070 g/mol |
Polar Surface Area (PSA) | 20.23 Ų |
LogP (Partition Coefficient) | 2.334 |
The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases, which is advantageous for drug delivery .
Synthesis and Industrial Relevance
Downstream Applications
The compound is a precursor to pharmacologically active amines, such as (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1820570-11-3), a γ-secretase inhibitor intermediate . Enzymatic resolution or asymmetric synthesis may be employed to isolate enantiomerically pure forms for drug development.
Comparative Analysis with Structural Analogues
Positional Isomerism
The placement of fluorine atoms significantly impacts physicochemical and biological properties:
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
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Structure: Fluorines at positions 6 and 8, hydroxyl at position 2.
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Properties: Higher LogP (2.53) and altered metabolic pathways compared to the 5,7-difluoro isomer .
1,2,3,4-Tetrahydro-2-naphthol (Non-fluorinated)
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Structure: No fluorine substituents.
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Properties: Reduced molecular weight (148.20 g/mol) and lower metabolic resistance due to the absence of fluorine .
Functional Group Modifications
Replacing the hydroxyl group with an amine or ketone alters reactivity and bioavailability:
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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